Product packaging for hemoglobin Belliard(Cat. No.:CAS No. 121448-72-4)

hemoglobin Belliard

Cat. No.: B1169049
CAS No.: 121448-72-4
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Description

Hemoglobin Belliard is a rare human hemoglobin variant resulting from a point mutation on the alpha-globin chain, where a lysine residue is substituted for an asparagine at position 56 (Lys56Asn) . This mutation was first identified in Brussels and named after a street in the city . It is characterized as a fast-moving variant on electrophoresis and typically comprises a fraction of the total hemolysate . Currently, Hb Belliard is not associated with significant clinical pathology and is generally considered a silent carrier state . Its primary research value lies in the study of hemoglobin genetics, structure-function relationships, and population genetics. It serves as a model for understanding the effects of specific amino acid substitutions on the stability and electrophoretic mobility of the hemoglobin molecule without altering oxygen-carrying capacity. Furthermore, the study of such rare variants is crucial for the development and refinement of advanced analytical techniques, including capillary electrophoresis, DNA sequencing, and mass spectrometry, improving the diagnostic community's ability to detect and characterize novel hemoglobinopathies . The inheritance pattern of Hb Belliard appears to be autosomal dominant, as evidenced by its identification in multiple family members . Research use of this variant can provide insights into allosteric regulation in hemoglobin and contribute to the broader scientific understanding of red blood cell disorders. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

121448-72-4

Molecular Formula

C11H9BrMg

Synonyms

hemoglobin Belliard

Origin of Product

United States

Historical Context and Discovery of Hemoglobin Belliard

Initial Identification and Reporting of the Hemoglobin Belliard VariantThe initial identification and reporting of this compound occurred in 1989. This variant was discovered during a study focused on identifying hemoglobin disorders within at-risk populations in Brusselsnih.gov. The first documented case involved an asymptomatic 20-year-old man who was part of this studynih.gov. During laboratory analysis, an incidental alpha chain was observed that eluted faster than normal and constituted approximately 25% of the total hemolysatenih.gov.

A more recent case report published in 2017 further documented Hb Belliard in a 68-year-old Indian immigrant to the United States nih.gov. This individual presented with elevated hemoglobin levels and a unique peak on capillary electrophoresis, which prompted further investigation nih.gov.

Geographic and Ancestral Origin of First Documented CasesThe first documented case of this compound in 1989 was found in a 20-year-old man of Spanish origin, identified in Brusselsnih.gov. Subsequent investigations into his family revealed that his father and brother also carried the same mutation, suggesting an inherited patternnih.gov.

The 2017 case report involved a 68-year-old Indian man who had immigrated from Mumbai, India, to Garland, Texas, in 1980 nih.gov. This indicates a broader geographic and ancestral presence for this rare hemoglobin variant nih.gov.

First Documented Cases of this compound

Year of ReportPatient DemographicsGeographic Location of IdentificationAncestral OriginKey Finding
198920-year-old asymptomatic maleBrussels, BelgiumSpanishIncidental alpha chain variant, inherited
201768-year-old male immigrantGarland, Texas, USAIndian (from Mumbai)Unique peak on capillary electrophoresis, elevated hemoglobin

Evolution of Detection Methods Leading to Its DiscoveryThe detection and identification of hemoglobin variants like Hb Belliard have significantly evolved over time, moving from conventional methods to more sophisticated molecular techniques. Early detection relied on techniques such as gel electrophoresis and capillary electrophoresis, which separate hemoglobin variants based on their charge and sizenih.govnih.govcdc.gov. Capillary electrophoresis, in particular, offered higher resolution and faster, more accurate results compared to traditional gel electrophoresisnih.gov.

As the understanding of hemoglobin mutations advanced, and with the identification of increasingly subtle variants, more advanced methodologies became necessary. These include:

High-Pressure Liquid Chromatography (HPLC): This technique allows for good separation and quantitation of hemoglobin components and is effective in screening for variant hemoglobins (B146990) nih.govcdc.govmdpi.com.

Isoelectric Focusing: This method separates hemoglobins based on their isoelectric point (pI), where their net charge is zero, offering clear differentiation of various hemoglobin types nih.govcdc.gov.

Hemoglobin DNA Sequencing: Direct DNA sequencing of globin genes is crucial for definitively identifying the specific genetic mutation responsible for a hemoglobin variant nih.govnih.govmdpi.com. This method can detect genetic mutations not found by chromatographic techniques alone researchgate.net.

Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization–Time of Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to precisely determine the molecular weights of globin chains and their peptide fragments, enabling the identification and characterization of variant hemoglobins based on their amino acid substitutions nih.govresearchgate.netlcms.cz. ESI-MS, for instance, played a significant role in identifying electrophoretically silent variants lcms.cz.

The progression in these detection methods has been vital in identifying rare hemoglobin variants like Hb Belliard, which might otherwise remain undetected by less sensitive or specific techniques nih.govnih.gov.

Nomenclature and Academic Annotation of Hemoglobin Belliardthis compound is characterized by a specific point mutation in the alpha globin chain. The mutation involves the substitution of Lysine (B10760008) (Lys) by Asparagine (Asn) at position 56, denoted as Lys56Asnnih.gov. This mutation typically occurs on the HbA1 genenih.gov.

The nomenclature of hemoglobin variants often follows conventions established by international hematology congresses. For new hemoglobins, the practice shifted from assigning capital letters to naming them after localities where they were discovered or first described who.int. In line with this convention, the variant was named "Belliard" after a street in Brussels, where it was initially identified nih.gov.

Academically, Hb Belliard is annotated as a rare hemoglobin variant. While many hemoglobin variants exist, very few are known to have significant clinical implications, and Hb Belliard is currently considered to be clinically insignificant nih.govnih.govmdpi.comresearchgate.net. Its identification underscores the importance of reporting rare variants to expand the understanding of the spectrum of human hemoglobinopathies nih.govnih.gov.

Molecular Genetics of Hemoglobin Belliard

Alpha Globin Gene Loci and Transcriptional Regulation

The human alpha-globin gene cluster is located on the short arm of chromosome 16 (16p13.3), spanning approximately 30 kilobases (kb) wikipedia.orggeneticsmr.orgmdpi.comnih.gov. This cluster contains several loci, including an embryonic zeta (ζ) globin gene, two fetal/adult alpha (α) globin genes (HBA1 and HBA2), two minor alpha-like genes (αD, θ), and two pseudogenes (ψζ1 and ψα1) wikipedia.orggeneticsmr.orgmdpi.comoup.com. The genes are arranged along the chromosome in the order of their developmental expression ashpublications.org.

The HBA1 and HBA2 genes encode for the alpha-globin chains mdpi.comnih.gov. Although they are distinct genes, their coding sequences (exons) are identical wikipedia.orgmdpi.comnih.gov. Minor differences exist in their 5′ untranslated regions (UTRs) and introns, with more significant variations found in their 3′ UTRs wikipedia.orgmdpi.comnih.govgenecards.org. In normal individuals, both HBA1 and HBA2 genes are expressed, contributing to the synthesis of alpha-globin polypeptides mdpi.com. Notably, in fetal and adult life, the alpha2-mRNA produced from HBA2 is approximately three times more abundant than the alpha1-mRNA from HBA1 in erythrocytes mdpi.com. Alpha-globin polypeptide chains continue to be synthesized in reticulocytes for two to three days after the nucleus is extruded, facilitated by the long half-life (>24 hours) of globin mRNA mdpi.com.

The expression of alpha-globin genes is precisely controlled by both local cis-acting sequences, such as promoter sequences, and remote cis-acting sequences, known as regulatory elements geneticsmr.orgplos.org. In the alpha-globin cluster, four erythroid-specific DNase I hypersensitive sites (DHS) have been identified: MCS-R1 (HS-48), MCS-R2 (HS-40), MCS-R3 (HS-33), and MCS-R4 (HS-10) geneticsmr.orgashpublications.orgpnas.org. These elements are located 10 to 48 kb upstream of the alpha-globin genes oup.comashpublications.orgpnas.orgashpublications.org. Among these, MCS-R2, previously known as HS-40, is considered the most critical regulatory element, capable of enhancing alpha-globin expression on its own mdpi.comoup.comashpublications.orgashpublications.orgcaptodayonline.com.

Transcription of alpha-globin genes involves the recruitment of the general transcriptional machinery, including RNA Polymerase II, to upstream regulatory elements geneticsmr.orgplos.org. Specific transcription factors, such as GATA1, GATA2, nuclear factor-erythroid 2 (NF-E2), stem cell leukemia factor (SCL), and Krüppel-like factor 1 (KLF1), play crucial roles in this process by binding to these remote regulatory elements ashpublications.orgplos.org. This binding is followed by the recruitment of the preinitiation complex to both enhancers and promoters, initiating transcription ashpublications.org. Looping mechanisms between regulatory elements and alpha-globin genes also contribute to the activation of the locus during erythroid differentiation geneticsmr.orgplos.org. Natural deletions affecting the alpha-major regulatory element (α-MRE) can lead to a type of alpha-thalassemia where the alpha-globin genes are physically intact but functionally inactive geneticsmr.org.

Genetic Inheritance Patterns in Research Studies

Research into genetic inheritance patterns of hemoglobin variants, including Hemoglobin Belliard, demonstrates how these traits are passed through generations. Inherited hemoglobin disorders generally fall into two primary categories: structural hemoglobin variants and thalassemias, both of which typically follow an autosomal recessive mode of inheritance. In such patterns, individuals carrying a single copy of the defective globin gene (heterozygotes or carriers) are generally asymptomatic,. Clinical manifestation of the disorder usually occurs when an individual inherits two copies of the pathogenic variant, either in a homozygous or compound heterozygous state.

A notable case report describing this compound identified the variant in a 68-year-old patient. Subsequent family studies revealed that his father and brother also carried the same mutation, suggesting an inherited genetic pattern fishersci.at. This observation is consistent with the general principles of autosomal recessive inheritance where carriers are unaffected, but the genetic alteration is transmissible within families.

The probabilistic outcomes of offspring inheriting an autosomal recessive condition from carrier parents are well-defined:

Parental Carrier StatusOffspring Outcome (Probability)
Both parents are carriers25% chance of being affected
50% chance of being a carrier
25% chance of being unaffected & non-carrier
One parent is a carrier0% chance of being affected
50% chance of being a carrier
50% chance of being unaffected & non-carrier

(This table represents standard autosomal recessive inheritance probabilities for illustrative purposes and is intended for structured data access.)

In Silico Analysis of Genetic Polymorphisms

In silico analysis, leveraging computational methods, plays a crucial role in evaluating the potential impact of genetic polymorphisms, such as the Lys56Asn mutation in this compound, on protein structure and function,. These computational approaches allow researchers to predict how single nucleotide polymorphisms (SNPs) might alter gene expression and protein functionality, offering insights that complement traditional laboratory investigations,.

Common in silico tools employed in such analyses include:

SIFT (Sorting Intolerant From Tolerant): A sequence homology-based tool that predicts whether an amino acid substitution will affect protein function,,.

PolyPhen (Polymorphism Phenotyping): A structure-based method used to predict the possible impact of amino acid substitutions on the structure and function of human proteins,,.

PupaSuite: Software used to predict the phenotypic consequences of SNPs on the altered protein's structure and function,.

For a hemoglobin variant like Belliard (α56 Lys→Asn), in silico studies would typically involve:

3D Structure Modeling: Obtaining the three-dimensional structure of wild-type hemoglobin (specifically the alpha-globin chain) and modeling the structural changes introduced by the Lys56Asn mutation. Tools like Swiss PDB viewer or molecular dynamics simulations can be used for this purpose.

Structural Stability Analysis: Evaluating the stability of the mutant protein compared to the wild-type. This can involve analyzing changes in bond lengths, bond angles, solvent accessibility, and secondary structure. Comparative energy minimization calculations can provide insights into the energetic favorability and reactivity of the mutated protein.

Gene Network Construction: Investigating genetic and metabolic interactions of the affected gene (HbA1 in this case) with other genes, revealing potential pathways influenced by the variant.

While specific published in silico analyses directly on this compound are not extensively documented, the methodologies applied to other hemoglobinopathies, such as sickle cell anemia (HbS, a β-globin variant with a Glu6Val mutation), demonstrate the utility of these computational approaches. For example, in silico studies on HbS have revealed subtle changes in bond angles and energy values that contribute to its pathological phenotype. Such analyses for this compound would similarly aim to uncover any subtle structural or functional consequences of the Lys56Asn mutation, even if it is currently considered clinically silent.

Structural Biology of Hemoglobin Belliard

Primary Sequence Analysis of the Alpha Globin Chain

The defining characteristic of Hemoglobin Belliard is a mutation in the alpha-1 globin gene (HBA1). This genetic alteration leads to a change in the primary amino acid sequence of the alpha-globin polypeptide chain. Specifically, the amino acid Lysine (B10760008) (Lys) at position 56 is replaced by Asparagine (Asn). The alpha-globin chain in humans is comprised of 141 amino acids. researchgate.net This substitution, designated as α56(E5) Lys→Asn, is the fundamental molecular basis for the this compound variant.

PropertyNormal Alpha Globin (HbA)This compound Variant
GeneHBA1HBA1
Amino Acid at Position 56Lysine (Lys)Asparagine (Asn)
Full Designationα2β2α2(56Lys→Asn)β2

Impact of the Lys56Asn Substitution on Alpha Globin Tertiary Structure

The alpha-globin subunit is a globular protein composed of seven α-helical segments, labeled A through H. researchgate.netyoutube.com These helices are connected by non-helical segments. The heme group, which contains the iron atom that reversibly binds oxygen, is situated in a hydrophobic pocket created by the E and F helices. youtube.comyoutube.com The Lys56Asn mutation of this compound is located within the E-helix, placing it in a structurally significant region that directly contributes to the formation of this vital heme pocket. researchgate.net

The substitution of lysine with asparagine introduces significant changes in the physicochemical properties at position 56, which can affect the local conformation of the E-helix.

Amino AcidAbbreviationCharge (at physiological pH)Side Chain Property
LysineLys, KPositively ChargedBasic, Hydrophilic
AsparagineAsn, NNeutralPolar, Uncharged, Hydrophilic

Lysine is a basic amino acid with a relatively long side chain terminating in a positively charged amino group. khanacademy.orgwikipedia.org This charge allows it to form ionic bonds, or salt bridges, with negatively charged amino acid residues, helping to stabilize the protein's folded structure. Asparagine, in contrast, has a polar but uncharged side chain containing an amide group. khanacademy.orgwikipedia.org

The Lys56Asn substitution results in:

Loss of Positive Charge: The removal of the positive charge at this position eliminates the potential for any pre-existing salt bridge interactions with neighboring acidic residues.

Change in Side-Chain Size and H-bonding: The asparagine side chain is smaller and has a different hydrogen-bonding capacity compared to lysine. This can alter the local packing of amino acid residues and the network of hydrogen bonds that stabilize the E-helix.

While specific conformational studies on this compound are not available, these fundamental changes suggest a potential for localized rearrangement within the E-helix. Such a change could subtly alter the orientation of other residues within the heme pocket, although the functional consequences of this specific mutation are considered to be minor.

Quaternary Structure and Tetramer Assembly of this compound

The complete hemoglobin molecule has a quaternary structure, consisting of a tetramer of four polypeptide subunits: two alpha chains and two beta chains (α2β2). nih.gov This tetramer is effectively a dimer of αβ dimers (α1β1 and α2β2).

The assembly of the hemoglobin tetramer begins with the formation of stable αβ dimers. nih.gov The interface between the α1 and β1 subunits (and likewise α2 and β2) involves extensive, strong interactions. This "packing" contact is crucial for the stability of the dimer. The primary regions of the alpha chain involved in this extensive α1-β1 interface are the G and H helices. nih.govdntb.gov.ua The E-helix, where the Belliard mutation occurs, is not a primary site of contact within the α1β1 interface. However, a significant conformational change in the E-helix could theoretically exert an allosteric effect, indirectly influencing the regions that are critical for dimer formation. Given that this compound is functionally stable, any such effect is likely minimal.

Beyond the stable α1β1 interface, there are also crucial, albeit less extensive, contacts between the α1 and β2 subunits (and α2 and β1). These "sliding" contacts are critical for the cooperative binding of oxygen, as they allow the two αβ dimers to move relative to each other during the transition from the deoxygenated (T, tense) to the oxygenated (R, relaxed) state. nih.gov

The alpha globin chain plays a pivotal role in both the stable and sliding interfaces. The Lys56Asn mutation in the E-helix is not located at the critical α1β2 sliding interface. Ligand binding is known to induce conformational changes that are transmitted through the subunit structure, involving the E helix, to trigger the quaternary shift. nih.gov A structural modification within the E-helix could therefore potentially modulate this signal transmission. However, as this compound does not exhibit significant functional abnormalities, the substitution of lysine with asparagine at position 56 does not appear to critically disrupt the inter-subunit contacts or the allosteric mechanism necessary for normal tetramer assembly and function.

Molecular Dynamics Simulations and Theoretical Modeling of this compound

Molecular dynamics (MD) simulations and theoretical modeling are powerful computational tools used to investigate the structure, dynamics, and function of proteins at an atomic level. While extensive research has been conducted on normal adult hemoglobin (HbA) and various clinically significant variants like sickle cell hemoglobin (HbS), specific molecular dynamics simulations and detailed theoretical models for this compound are not extensively documented in peer-reviewed literature. fz-juelich.de However, the principles and methodologies from studies on other hemoglobin variants can be extrapolated to understand the potential structural and functional implications of the Lys56Asn mutation in this compound.

MD simulations of hemoglobin typically involve creating a virtual model of the protein, solvating it in a water box with ions to mimic physiological conditions, and then calculating the trajectories of atoms over time using classical mechanics. fhedin.comnih.gov These simulations can provide insights into the conformational changes, stability, and flexibility of the hemoglobin tetramer. For a variant like this compound, MD simulations could elucidate how the substitution of lysine with asparagine at position 56 of the alpha-globin chain affects the protein's dynamics. Key areas of investigation would include alterations in the secondary and tertiary structure of the alpha chain, changes in the interface between the alpha and beta chains (the α1β1 and α1β2 contacts), and any resulting impact on the cooperative binding of oxygen. nih.govnih.gov

Theoretical modeling, often used in conjunction with MD simulations, can predict the energetic consequences of a mutation. Techniques such as homology modeling could be used to build a three-dimensional structure of this compound based on the known crystal structure of HbA. researchgate.net Subsequent energy minimization and analysis of the modeled structure could reveal potential disruptions in local hydrogen bonding networks or electrostatic interactions caused by the Lys56Asn substitution. For instance, the replacement of a positively charged lysine with a polar, uncharged asparagine could alter the local charge distribution and solvent accessibility of that region of the protein.

Interactive Data Table: General Parameters for Molecular Dynamics Simulations of Hemoglobin

ParameterTypical Value/MethodRationale
Force FieldCHARMM, AMBERDescribes the potential energy of the system as a function of atomic coordinates. nih.gov
Water ModelTIP3P, SPC/EExplicitly represents solvent molecules, crucial for protein dynamics. nih.gov
Simulation BoxCubic or RectangularContains the protein and solvent, with periodic boundary conditions to simulate an infinite system. fhedin.com
Temperature300 K (27°C)Simulates physiological temperature. fhedin.com
Pressure1 atmSimulates physiological pressure. fhedin.com
Simulation TimeNanoseconds (ns) to Microseconds (µs)The length of the simulation determines the timescale of the biological processes that can be observed. nih.gov

While specific research findings for this compound are not available, the application of these computational methods would be invaluable in predicting whether this variant is likely to remain clinically silent or if it has the potential to cause subtle, yet uncharacterized, functional alterations.

Comparative Structural Analysis with Other Alpha Chain Variants

This compound is characterized by a point mutation in the alpha-globin gene (HBA1), resulting in the substitution of lysine with asparagine at position 56 (α56 Lys→Asn). nih.gov This places it within the broader category of alpha-chain hemoglobin variants, which are numerous but generally less common and less studied than beta-chain variants. nih.gov A comparative structural analysis with other alpha-chain variants can provide context for the potential significance of the Belliard mutation.

The location and nature of the amino acid substitution are critical determinants of a variant's properties. The α56 position is located on the surface of the hemoglobin molecule. Surface mutations are often, but not always, benign as they are less likely to disrupt the critical internal contacts that maintain the protein's folded structure or the interfaces between subunits. wardelab.com The change from lysine, a basic and positively charged amino acid, to asparagine, a polar but uncharged amino acid, represents a significant alteration in local charge. nih.gov This could potentially affect interactions with other proteins or small molecules, although the clinical significance of this specific change in this compound is currently considered insignificant. nih.govnih.gov

In contrast, other alpha-chain variants with mutations in different locations have been shown to have significant clinical and structural consequences. For example, Hemoglobin Hasharon (α47 Asp→His) is another surface mutation, but it is associated with a mild alpha-thalassemia phenotype. nih.gov The substitution of aspartic acid with histidine at this position can affect the stability of the alpha-globin chain. researchgate.net

Another example is Hemoglobin G-Philadelphia (α68 Asn→Lys), which is a common and clinically silent variant. wardelab.com The mutation occurs at a different surface position and involves a change from a polar, uncharged residue to a positively charged one. The clinical silence of Hb G-Philadelphia, despite a charge change, highlights that the specific location of the mutation is paramount.

Mutations at the α1β1 and α1β2 interfaces are typically more severe as they can destabilize the hemoglobin tetramer. nih.gov While the α56 position of this compound is not directly at these interfaces, subtle allosteric effects cannot be entirely ruled out without further structural studies.

Interactive Data Table: Comparison of this compound with Other Alpha-Chain Variants

Hemoglobin VariantMutationLocationStructural ImpactClinical Significance
This compound α56 Lys→AsnSurfaceAlteration of local charge. nih.govConsidered clinically insignificant. nih.govnih.gov
Hemoglobin Hasharon α47 Asp→HisSurfaceMay affect alpha-globin chain stability. nih.govresearchgate.netMild alpha-thalassemia phenotype. nih.gov
Hemoglobin G-Philadelphia α68 Asn→LysSurfaceAlteration of local charge. wardelab.comClinically silent. wardelab.com
Hemoglobin Stanleyville II α78 Asn→LysInternalCan affect protein stability. nih.govAssociated with alpha-thalassemia. nih.gov
Hemoglobin J-Rovigo α53 Ala→AspSurfaceIntroduction of a negative charge. nih.govGenerally considered clinically silent. nih.gov

Biophysical Characterization of Hemoglobin Belliard Function

Oxygen Binding Affinity and Cooperativity

The primary function of hemoglobin is the cooperative binding and transport of oxygen from the lungs to the tissues. The efficiency of this process is determined by hemoglobin's oxygen binding affinity and its allosteric regulation.

Oxygen Equilibrium Curves

Functional studies of Hemoglobin Belliard have revealed that it possesses a normal oxygen affinity. psu.edu This indicates that the shape and position of its oxygen equilibrium curve, which graphically represents the relationship between the partial pressure of oxygen and the percentage of hemoglobin saturated with oxygen, are comparable to that of Hemoglobin A. A normal oxygen affinity suggests that the substitution of lysine (B10760008) to asparagine at the α56 position does not significantly impair the hemoglobin molecule's ability to bind oxygen in the lungs and release it in the tissues.

Allosteric Regulation Mechanisms (e.g., 2,3-BPG interactions)

Detailed studies specifically investigating the allosteric regulation of this compound, including its interaction with effectors such as 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), have not been extensively reported. However, given its normal oxygen affinity, it can be inferred that the allosteric mechanisms governing its function are largely intact. Significant alterations in 2,3-BPG binding would likely lead to a noticeable shift in the oxygen equilibrium curve, which has not been observed. psu.edu

Protein Stability and Folding Properties

The stability of the hemoglobin tetramer and the correct folding of its globin chains are crucial for its function and to prevent premature degradation, which can lead to hematological disorders.

Resistance to Denaturation

Specific experimental data on the resistance of this compound to denaturation by heat, pH, or chemical agents are not available in the current literature. The absence of reported instability-related clinical symptoms, such as hemolytic anemia, in individuals with this variant suggests that its stability is not significantly compromised.

Integration into the Hemoglobin Tetramer

This compound is an alpha-chain variant. nih.gov In heterozygous individuals, it constitutes approximately 25% of the total hemoglobin, indicating that the variant alpha chain is capable of successfully assembling with beta chains to form stable α2β2 tetramers. nih.gov This successful integration into the hemoglobin tetramer further supports the notion that the α56(E5)Lys→Asn substitution does not grossly disrupt the protein's structure or its ability to form functional tetrameric units.

Heme Group Interactions and Electron Transfer Dynamics

The heme group is the prosthetic group within each globin chain that directly binds oxygen. The interaction between the heme iron and the surrounding globin protein is critical for reversible oxygen binding and for maintaining the iron in its functional ferrous (Fe2+) state.

There is currently no specific information available from the provided search results regarding the heme group interactions or electron transfer dynamics within this compound. The normal oxygen affinity of this variant implies that the electronic environment of the heme pocket and the dynamics of electron transfer are not substantially altered by the amino acid substitution. psu.edu

Summary of Known Properties of this compound

PropertyFinding
Hemoglobin Type Alpha-chain variant
Substitution α56(E5)Lys→Asn
Clinical Significance Considered insignificant
Oxygen Affinity Normal
Proportion in Heterozygotes ~25%

Scant Biophysical and Spectroscopic Data Available for this compound

Despite extensive searches of scientific literature, detailed biophysical and spectroscopic characterization data for the rare hemoglobin variant, this compound, remains largely unavailable in the public domain. While the genetic basis of this variant has been identified, in-depth studies elucidating its specific structure-function relationships through spectroscopic analysis are not presently documented.

This compound is characterized by a specific amino acid substitution: Lys56Asn in the alpha-globin chain. nih.gov This variant is considered clinically insignificant, and initial functional studies have indicated that it exhibits normal oxygen affinity. psu.edunih.gov

However, the user's request for a detailed article focusing on the "" and specifically "Spectroscopic Characterization of this compound Structure-Function Relationships," complete with data tables and detailed research findings, cannot be fulfilled at this time due to the absence of such specific scientific data in published research.

General methodologies for the biophysical and spectroscopic characterization of hemoglobin variants are well-established. These techniques are crucial for understanding how structural changes at the molecular level, such as the substitution in this compound, can impact the protein's function.

Typical Spectroscopic Techniques for Hemoglobin Characterization (General Information):

Spectroscopic TechniqueInformation Obtained
UV-Visible Absorption Spectroscopy Provides information about the heme environment and the oxygenation state of the hemoglobin molecule.
Circular Dichroism (CD) Spectroscopy Used to determine the secondary structure content (alpha-helix, beta-sheet) of the globin chains and to assess conformational changes upon ligand binding or mutation.
Fluorescence Spectroscopy Can be used to probe the local environment of specific amino acid residues, such as tryptophan, providing insights into protein folding and conformational dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers detailed atomic-level structural information and can be used to study protein dynamics and interactions.
Electron Paramagnetic Resonance (EPR) Spectroscopy Specifically probes the electronic structure of the iron center within the heme group.

These techniques would be instrumental in a thorough investigation of this compound's structure-function relationship. For instance, UV-Visible spectroscopy could confirm the reported normal oxygen affinity by precisely measuring the oxygen-hemoglobin dissociation curve. Circular dichroism could reveal if the Lys56Asn substitution induces any subtle changes in the secondary structure of the alpha-globin chain, which might not be apparent from basic functional assays alone.

In the absence of specific studies on this compound, it is not possible to provide the detailed research findings and data tables as requested. The scientific community has documented numerous other hemoglobin variants in extensive detail, but this compound appears to be a rare variant that has not yet been the subject of in-depth biophysical and spectroscopic investigation. Further research would be required to generate the specific data needed to construct the requested article.

Molecular Pathology and Pathophysiological Mechanisms Associated with Hemoglobin Belliard

Molecular Basis for Its "Non-Pathological" Classification

Hemoglobin Belliard is an alpha-chain variant resulting from a lysine (B10760008) (Lys) to asparagine (Asn) substitution at position 56 (Lys56Asn), often designated as α56(E5)Lys→Asn fishersci.nlnih.govnih.govnih.govcore.ac.uk. This specific mutation can occur on either the HBA1 or HBA2 gene (e.g., HBA1:c.171G>C or HBA2:c.171G>T) fishersci.nlnih.govnih.gov. The affected amino acid residue, Lysine at position 56, is situated on the outer surface of the E segment of the alpha-helix within the globin chain fishersci.nl.

Mechanisms of Globin Chain Balance and Imbalance in the Presence of Variants

In healthy individuals, a finely tuned balance exists in the synthesis of alpha-like and beta-like globin chains, which are essential for the proper formation of stable hemoglobin tetramers (e.g., α2β2 for HbA) wikipedia.orgbloodresearch.or.kr. Hemoglobinopathies often arise when this balance is disrupted, leading to an excess of one chain type, which can precipitate and cause red blood cell damage.

In the case of this compound, its non-pathological nature implies that it does not significantly disturb this delicate globin chain balance. The Lys56Asn substitution does not appear to compromise the synthesis, stability, or assembly of the alpha-globin chain into the hemoglobin tetramer fishersci.nl. This is consistent with findings for other non-pathological alpha-globin variants, such as Hemoglobin Shaare Zedek (Hb SZ), which involves a similar amino acid substitution at the same position (Lys56Glu) fishersci.nlnih.gov. Studies on Hb SZ have demonstrated that, in its simple heterozygous state, it minimally affects red blood cell parameters, indicating that it does not lead to a pathological globin chain imbalance nih.govidrblab.net. This suggests that the presence of Hb Belliard does not result in the accumulation of unstable globin chains or their premature degradation, which are common mechanisms underlying more severe hemoglobinopathies.

Co-Inheritance of this compound with Other Globin Gene Defects

The clinical significance of a benign hemoglobin variant like Hb Belliard can change when it is inherited alongside other globin gene defects, leading to more complex molecular phenotypes.

Co-occurrence with Beta-Thalassemia Alleles and Resultant Molecular Phenotypes

The co-inheritance of this compound with beta-thalassemia alleles has been documented to result in noticeable hematological changes, primarily influenced by the severity of the beta-thalassemia defect. A reported case of a patient with Hb Belliard who also had β0-thalassemia, presented with elevated hemoglobin, significant microcytosis, and moderate hypochromasia nih.gov. Hemoglobin electrophoresis results for this individual included 83.9% HbA, 5.6% HbA2, and 10.5% Hb Bart's or variant, along with the presence of target cells in the peripheral blood smear nih.gov.

Similarly, for Hb Shaare Zedek, another variant at the same α56 position, co-inheritance with β0-thalassemia led to microcytes and hypochromia fishersci.nlnih.govidrblab.net. These findings underscore that while Hb Belliard itself is benign, its co-occurrence with a pathological beta-thalassemia allele results in a molecular phenotype dominated by the effects of the beta-thalassemia, primarily manifesting as red blood cell abnormalities characteristic of thalassemia syndromes. The reduction in beta-chain availability in β0-thalassemia might favor the formation of HbA (α2β2) over the variant hemoglobin, as observed for Hb SZ, where its level was significantly lower in the proband with co-inherited β0-thalassemia compared to simple heterozygotes nih.gov.

Compound Heterozygosity with Other Hemoglobin Variants

Compound heterozygosity typically refers to the inheritance of two different abnormal alleles for the same gene, or different abnormal genes that affect the same protein pathway. While the literature extensively discusses the impact of compound heterozygosity involving common pathological hemoglobin variants (e.g., HbS and HbC, or HbS with beta-thalassemia alleles, which lead to varying clinical presentations like sickle cell disease uwm.edu.plcdutcm.edu.cnwikipedia.orgfishersci.cawa.gov), detailed research findings specifically on this compound forming compound heterozygosity with other structural hemoglobin variants (beyond the thalassemia alleles mentioned above) are limited in the provided sources.

However, other non-pathological alpha-chain variants affecting the same Lys56 residue, such as Hemoglobin Thailand (Lys>Thr) and Hemoglobin Port Huron (Lys>Arg), have been documented fishersci.nlnih.gov. These variants, like Hb Belliard, show no abnormal hematological or clinical features in their simple heterozygous state nih.gov. This pattern suggests that the Lys56 position in the alpha-globin chain is tolerant to certain amino acid substitutions without significant functional consequence. Therefore, if Hb Belliard were to co-occur with another benign structural hemoglobin variant, it is likely that the resulting phenotype would also be asymptomatic, similar to individuals carrying only one of these benign variants. Detailed clinical and hematological data for such specific compound heterozygotes involving Hb Belliard are not broadly reported, underscoring its general lack of clinical significance even in potential combinations with other minor variants.

Differential Molecular Diagnosis Considerations in Research Settings

In research settings, the accurate identification and differentiation of hemoglobin variants are paramount, especially to distinguish between clinically significant and non-pathological forms like this compound fishersci.nl. Conventional screening methods such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are routine tools for detecting hemoglobin abnormalities fishersci.nlwikipedia.orgidrblab.net. However, these techniques often fall short in definitively identifying rare or "silent" variants. This compound, for instance, may exhibit migration patterns or retention times that are similar to normal HbA or other variants, leading to inconclusive results or misdiagnosis fishersci.nlnih.govnih.govidrblab.netwikipedia.org.

Therefore, further investigation, primarily through DNA analysis and gene sequencing, is frequently required for precise characterization of unknown hemoglobin variants fishersci.nlnih.govnih.govidrblab.net. This molecular approach allows for the identification of the specific nucleotide substitution that defines Hb Belliard (Lys56Asn) and confirms its genetic origin. Techniques such as mass spectrometry can also provide valuable information by detecting changes in the molecular weight of globin chains, aiding in the identification of such variants nih.gov.

The necessity for advanced molecular techniques for differential diagnosis is highlighted by the fact that many structural hemoglobin variants, despite being clinically insignificant, are increasingly detected due to enhanced screening programs fishersci.nl. Accurate identification ensures that resources are focused on individuals with clinically relevant hemoglobinopathies requiring intervention, while non-pathological variants like Hb Belliard are correctly classified, preventing unnecessary clinical concern or intervention.

Advanced Methodologies for Hemoglobin Variant Research and Identification

Protein-Based Separation and Characterization Techniques

Protein-based methodologies are crucial for the initial screening and preliminary characterization of hemoglobin variants like Hb Belliard, primarily by distinguishing them based on their physical and chemical properties such as charge, size, and hydrophobicity.

Capillary Electrophoresis (CE) for Variant Detection

Capillary Electrophoresis (CE) is a high-resolution technique widely employed for screening hemoglobin variants. For Hb Belliard, CE has been instrumental in its initial detection, revealing a unique peak or an abnormal band. In one documented case, a 68-year-old Indian immigrant presented with elevated hemoglobin levels and showed a distinct peak on capillary electrophoresis, which subsequently led to the identification of Hb Belliard through sequencing. nih.gov This technique separates hemoglobin molecules based on their charge-to-mass ratio, making it effective for identifying variants that alter the net charge of the hemoglobin molecule, such as the Lysine-to-Asparagine substitution in Hb Belliard. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Variant Resolution

High-Performance Liquid Chromatography (HPLC) provides another powerful tool for resolving and quantifying hemoglobin variants. Anion exchange HPLC can effectively separate Hb A from Hb Belliard, demonstrating its utility in distinguishing this specific variant from normal adult hemoglobin. wikipedia.org Furthermore, reversed-phase HPLC has been employed in the structural studies of Hb Belliard, particularly for separating tryptic peptides. This allows for detailed analysis of the mutated globin chain, providing insights into the exact location and nature of the amino acid substitution. wikipedia.org The application of HPLC, alongside CE, offers complementary information, enhancing the accuracy of variant detection and initial characterization.

Isoelectric Focusing (IEF) for Charge-Based Separation

Isoelectric Focusing (IEF) is a protein separation technique that separates proteins based on their isoelectric point (pI), the pH at which a molecule carries no net electrical charge. Hemoglobin variants with altered charge, like Hb Belliard due to its Lysine (B10760008) (basic) to Asparagine (neutral) substitution, would exhibit different migration patterns on IEF compared to Hb A. While specific detailed findings for Hb Belliard on IEF are less extensively documented in recent case reports compared to CE or HPLC, IEF is a standard methodology for characterizing fast-moving hemoglobin variants that show differences in charge, which aligns with the electrophoretic characteristics reported for Hb Belliard. researchgate.net

Molecular Genetic Approaches for Definitive Identification

While protein-based methods can detect the presence of a variant, molecular genetic approaches are essential for definitive identification, especially in confirming the precise genetic mutation.

Polymerase Chain Reaction (PCR) Based Assays

Polymerase Chain Reaction (PCR) based assays form the foundation for molecular genetic analysis of globin genes. For Hb Belliard, PCR would be used to amplify the specific regions of the alpha-globin genes (HBA1 or HBA2) where the Lys56Asn mutation is located. nih.gov Although not explicitly detailed in every historical report on Hb Belliard, PCR is a prerequisite step to obtain sufficient DNA material for subsequent sequencing, enabling the molecular diagnosis of hemoglobinopathies. This method is critical for isolating and amplifying the genetic material that codes for the alpha-globin chains, facilitating the identification of subtle genetic changes that define variants like Hb Belliard. nih.govwikipedia.org

Sanger Sequencing and Next-Generation Sequencing (NGS) of Globin Genes

Sanger sequencing and Next-Generation Sequencing (NGS) are the gold standards for definitively identifying hemoglobin variants, including Hb Belliard. After initial detection by protein-based methods, a specimen suspected of carrying Hb Belliard would be sent for gene sequencing. nih.gov This process precisely identifies the Lys56Asn (AAG to AAT or AAC) variant on the alpha globin gene, confirming the diagnosis at the molecular level. nih.govwikipedia.orgfrontiersin.org Sequencing approaches provide the exact nucleotide sequence of the globin genes, thereby uncovering point mutations such as the one characteristic of Hb Belliard. NGS offers the advantage of sequencing multiple genes or entire genomes simultaneously, providing a comprehensive genetic profile that can reveal co-inherited mutations or other genetic modifiers, though for a single known point mutation like Hb Belliard, targeted Sanger sequencing is often sufficient for confirmation. wikipedia.orgresearchgate.netfrontiersin.org

Compound Names and PubChem CIDs

Genetic Epidemiology and Population Genetics of Hemoglobin Belliard

Global Distribution and Prevalence of the Variant

Hemoglobin Belliard (Hb Belliard), an alpha-chain variant, is considered a rare hemoglobinopathy. It arises from a point mutation where Lysine (B10760008) (Lys) at position 56 is replaced by Asparagine (Asn), denoted as α56(E5)Lys→Asn nih.govfishersci.fiflybase.org. The rarity of this variant is underscored by the limited number of documented cases globally.

The initial report of Hb Belliard originated from Brussels, Belgium, in 1989. It was detected in an asymptomatic 20-year-old male of Spanish origin during a systematic screening program for hemoglobin disorders in at-risk populations nih.govflybase.org. Further family studies revealed that his father and one of his brothers also carried the same mutation, indicating a familial inheritance pattern nih.govflybase.org.

More recently, another documented case identified Hb Belliard in a 68-year-old Indian immigrant residing in the United States, who had immigrated from Mumbai, India nih.gov. While this individual presented with elevated hemoglobin levels and associated hematological findings, the Hb Belliard variant itself is currently thought to be clinically insignificant nih.gov. The known occurrences are summarized in the following table:

Table 1: Documented Cases of this compound

CaseYear of ReportOrigin/EthnicityLocation of DetectionClinical Presentation (Hb Belliard)Key Finding
Original Case (Familial) nih.govflybase.org1989SpanishBrussels, BelgiumAsymptomaticα56(E5)Lys→Asn variant in alpha chain
Recent Case nih.gov-IndianUnited StatesElevated hemoglobin (variant considered insignificant)α56(E5)Lys→Asn variant on HbA1 gene

Population Screening Strategies and Methodologies in Research

The identification of hemoglobin variants like Hb Belliard in research settings relies on a combination of biochemical and molecular methodologies, evolving with technological advancements. Early detection of Hb Belliard specifically involved techniques such as cellulose (B213188) acetate (B1210297) electrophoresis at alkaline pH, which revealed an abnormal band migrating towards the anode fishersci.fiflybase.org. Anion exchange High-Performance Liquid Chromatography (HPLC) also proved capable of separating Hb A from the variant Hb Belliard fishersci.fi. Structural confirmation of the variant, including the specific Lys56Asn substitution, was achieved through detailed methods such as tryptic peptide separation by reversed-phase HPLC, amino acid analysis, and direct sequencing fishersci.fi.

In broader population screening and research for hemoglobin disorders, the strategies and methodologies employed are diverse and aim for high throughput, sensitivity, and accuracy. Common approaches include:

Electrophoretic Techniques: Cellulose acetate electrophoresis (alkaline pH) and citrate (B86180) agar (B569324) electrophoresis (acid pH) have traditionally been used to separate hemoglobin types based on their charge sinaweb.net. Capillary electrophoresis offers higher resolution and automation nih.govsinaweb.netfishersci.ca.

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly cation-exchange HPLC, is widely utilized for its ability to quantify different hemoglobin fractions and identify variants based on retention times sinaweb.netfishersci.ca.

Isoelectric Focusing (IEF): This method separates hemoglobins (B146990) based on their isoelectric points, providing excellent resolution for variant detection sinaweb.net.

Molecular Methods: DNA sequencing is the definitive method for identifying the precise genetic mutation responsible for a hemoglobin variant, especially for rare or unclear cases not fully characterized by other methods nih.govsinaweb.netfishersci.ca. This approach was crucial in confirming the Lys56Asn mutation in Hb Belliard nih.gov.

Other Screening Tools: While less specific for identifying rare variants, methods like portable hemoglobinometers and non-invasive spectrophotometry are used for initial hemoglobin level estimations in broad screening programs, often for blood donors advancedchemtech.comwikipedia.org.

Research often focuses on "at-risk populations" (e.g., Mediterranean, African, and Asian origins) where a higher proportion of hemoglobin disorders are expected due to historical selective pressures like malaria or migration patterns flybase.orgnih.govscispace.com. The systematic application of these advanced techniques in research contributes to the identification and characterization of rare variants such as Hb Belliard, highlighting the importance of detailed case reporting to understand their significance nih.govfishersci.ca.

Table 2: Key Methodologies for Hemoglobin Variant Screening and Characterization in Research

MethodologyPrinciple of Separation/DetectionApplication in ResearchExamples of Use for Hb Belliard
Capillary Electrophoresis Separation based on charge-to-mass ratio in a capillaryHigh-throughput screening, quantification of Hb fractionsDetection of unique peak nih.gov
DNA Sequencing Direct determination of nucleotide sequenceDefinitive identification of point mutations and genetic variantsConfirmation of Lys56Asn mutation nih.gov
Cellulose Acetate Electrophoresis Separation of hemoglobins at alkaline pH on cellulose acetateInitial screening, detection of abnormal bandsAbnormal band migration fishersci.fiflybase.org
High-Performance Liquid Chromatography (HPLC) Separation based on differences in binding affinity to a column resinQuantification of HbA2 and HbF, identification of variants by retention timeSeparation from HbA fishersci.fi
Isoelectric Focusing (IEF) Separation based on isoelectric point (pI) of proteinsHigh-resolution screening for variants and thalassemiasGeneral hemoglobinopathy screening sinaweb.net
Amino Acid Analysis Determination of amino acid compositionCharacterization of protein changes in novel variantsIdentification of amino acid substitution fishersci.fi

Founder Effects and Gene Flow in Variant Dissemination

The genetic epidemiology of rare hemoglobin variants like Hb Belliard can be influenced by population genetic phenomena such as founder effects and gene flow.

A founder effect occurs when a new population is established by a small number of individuals from a larger original population polybion.inidrblab.net. This small founding group may not be genetically representative of the parent population, leading to a loss of genetic variation in the new colony polybion.inidrblab.net. Consequently, certain rare alleles or mutations, by chance, might have a disproportionately higher frequency in the new population compared to the original one polybion.inidrblab.netresearchgate.net. In the context of Hb Belliard, the initial identification in a Spanish family residing in Brussels, where the variant was present in the father and brother of the index case, suggests a familial pattern of inheritance that could represent a localized founder effect within that specific lineage nih.govflybase.org. This implies that the mutation may have been introduced into this family by a common ancestor and propagated through generations.

Gene flow , also known as gene migration, refers to the movement of genetic material from one population to another, typically through the migration of individuals and their subsequent interbreeding polybion.in. This process can introduce new alleles into a population or alter the frequency of existing ones. The detection of Hb Belliard in an Indian immigrant in the United States exemplifies gene flow nih.gov. While the original Spanish family case suggests a founder effect within a lineage, the presence of the variant in individuals of different ethnic backgrounds (Spanish and Indian) across continents indicates the global dissemination of genetic variants through human migration patterns. However, given the extreme rarity of documented Hb Belliard cases, there is no evidence to suggest a widespread founder effect leading to a significant prevalence in any large population group. Instead, its sporadic appearance points towards independent occurrences or very limited, isolated transmission through small-scale familial or migratory events.

Evolutionary Perspectives on Globin Gene Duplication and Variant Emergence

The emergence of hemoglobin variants, including rare ones like Hb Belliard, is best understood within the evolutionary history of the globin gene superfamily. The globin gene family, responsible for producing hemoglobin, myoglobin (B1173299), and other oxygen-binding proteins, is a classic example of evolutionary innovation driven by gene duplication and subsequent functional divergence wikipedia.orgguidetopharmacology.orgfishersci.at.

The ancestral globin gene underwent several duplication events over millions of years. Key evolutionary steps include:

Whole-Genome Duplications: In the early vertebrate lineage, two rounds of whole-genome duplication gave rise to the proto-hemoglobin (Hb) and myoglobin (Mb) genes, leading to a physiological division of labor between oxygen transport and storage wikipedia.orgguidetopharmacology.org.

Tandem Gene Duplications: A subsequent tandem gene duplication event in the Hb gene lineage led to the emergence of proto alpha (α) and beta (β) globin genes wikipedia.orgguidetopharmacology.org. This was a pivotal development, enabling the formation of multimeric hemoglobin proteins composed of unlike subunits (e.g., α2β2 in adult hemoglobin). This heteromeric quaternary structure is crucial for cooperative oxygen binding and allosteric regulatory control, making hemoglobin an efficient oxygen transport protein wikipedia.orgguidetopharmacology.org.

Further Duplications and Divergence: Subsequent rounds of duplication and divergence resulted in diverse repertoires of α-like and β-like globin genes. These genes are ontogenetically regulated, meaning different hemoglobin isoforms are expressed at various developmental stages, such as embryonic, fetal, and adult life wikipedia.orgguidetopharmacology.orgfishersci.atwikipedia.org. In humans, the α-globin gene cluster is located on chromosome 16 (containing HBA1 and HBA2 genes), and the β-globin gene cluster is on chromosome 11 (containing the HBB gene) fishersci.at.

This compound, characterized by the Lys56Asn substitution in the alpha-globin chain, represents a point mutation within this evolutionarily conserved gene family nih.govfishersci.fi. Point mutations are common events in the genome, arising from errors during DNA replication or repair. While many such mutations are silent or deleterious, some can lead to new protein variants. The fact that Hb Belliard is clinically insignificant suggests that this particular amino acid substitution does not significantly alter the function or stability of the hemoglobin molecule nih.govfishersci.fiflybase.org. Its rare occurrence implies that it has not conferred a significant selective advantage that would lead to its widespread dissemination in populations, nor has it imposed a severe enough disadvantage to be actively selected against and eliminated. Thus, Hb Belliard stands as a testament to the continuous evolutionary processes, particularly point mutations within duplicated gene families, that generate genetic diversity in human populations.

Q & A

Q. How can researchers design experiments to identify and characterize hemoglobin Belliard variants in clinical samples?

Methodological Answer:

  • Experimental Design: Use hemoglobin electrophoresis or high-performance liquid chromatography (HPLC) to separate and quantify hemoglobin variants. Validate findings with mass spectrometry for precise molecular identification .
  • Controls: Include samples from healthy donors (wild-type hemoglobin) and known hemoglobinopathy cases to establish baseline comparisons. Ensure reproducibility by replicating measurements across multiple instruments or laboratories .
  • Data Validation: Apply statistical outlier detection (e.g., identifying implausible hemoglobin values like 124 g/L vs. 12.4 g/L) to minimize measurement errors .

Q. What are the standard protocols for ensuring purity and identity of this compound in synthetic or isolated samples?

Methodological Answer:

  • Characterization: For novel variants, provide nuclear magnetic resonance (NMR) spectra, X-ray crystallography data, or circular dichroism (CD) to confirm structural integrity. For known variants, cross-reference with literature-reported retention times (HPLC) or migration patterns (electrophoresis) .
  • Purity Assessment: Use SDS-PAGE or capillary electrophoresis to verify ≥95% purity. Report residual contaminants (e.g., heme groups, denatured proteins) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed this compound oxygen-binding data and predictions from the Monod-Wyman-Changeux (MWC) model?

Methodological Answer:

  • Model Refinement: Re-analyze steady-state oxygen saturation curves using alternative fitting strategies. For example, fix the allosteric constant LL (conformational equilibrium) and iteratively adjust oxygen affinity (cc) to account for heterotropic effects (e.g., H+ or CO2 interactions) .
  • Data Integration: Compare results with Adair’s stepwise binding model to identify discrepancies in cooperative binding assumptions. Use Bayesian statistics to quantify parameter uncertainty .
  • Case Study: In a 2017 study, re-examining MWC parameters with constrained fitting reduced estimation errors by 40% for hemoglobin variants .

Q. What methodological frameworks are recommended for analyzing population-level this compound prevalence in low-resource settings?

Methodological Answer:

  • Sampling Strategy: Employ stratified sampling to account for covariates like age, sex, and geographic location. Use portable hemoglobinometers with rigorous calibration protocols to minimize device-specific biases .
  • Bias Mitigation: Assess data for digit preference (e.g., rounding to 0 or 5 g/L) and exclude outliers beyond ±3 standard deviations. Apply multiple imputation for missing data (<15% missingness threshold) .
  • Ethical Reporting: Disclose limitations in distinguishing measurement error from biological variability in public health reports .

Q. How should researchers optimize antibody-based detection of this compound in immunohistochemical assays?

Methodological Answer:

  • Antibody Validation: Use Western blotting (WB) or flow cytometry to confirm specificity. Include negative controls (e.g., knockout cell lines) and cross-check with ELISA for quantitative validation .
  • Protocol Optimization: Adjust blocking buffers (e.g., 5% BSA vs. non-fat milk) to reduce non-specific binding. Pre-absorb antibodies with wild-type hemoglobin to enhance variant selectivity .

Methodological and Ethical Considerations

Q. What statistical tools are most effective for detecting subtle functional impacts of this compound mutations?

Methodological Answer:

  • Multivariate Analysis: Apply principal component analysis (PCA) to identify correlations between mutation sites and functional outcomes (e.g., oxygen affinity, stability). Use non-parametric tests (Mann-Whitney U) for non-normally distributed data .
  • Software Recommendations: Utilize R packages (lme4 for linear mixed-effects models; survival for time-to-event analysis) to handle complex datasets .

Q. How can researchers address ethical challenges in obtaining and storing biological samples for this compound studies?

Methodological Answer:

  • Informed Consent: Clearly state the purpose of sample collection (e.g., "research product" instead of "therapy") and allow participants to opt out of future use. For pediatric studies, obtain consent from guardians and assent from minors .
  • Data Confidentiality: Anonymize datasets by removing personal identifiers. Store electronic records in password-protected, encrypted databases .

Funding and Literature Strategies

Q. What grant-writing strategies improve success rates for this compound research proposals?

Methodological Answer:

  • Hypothesis Framing: Emphasize translational significance (e.g., "How does this compound impair oxygen delivery in sickle cell comorbidities?"). Align with priorities of agencies like the American Society of Hematology .
  • Budget Justification: Include costs for advanced characterization (e.g., cryo-EM at $500/sample) and validation cohorts (≥500 participants for epidemiological studies) .

Q. How can researchers avoid bias when synthesizing literature on rare hemoglobin variants like Belliard?

Methodological Answer:

  • Database Searches: Use Boolean operators (e.g., (hemoglobin AND Belliard) NOT mass production) across PubMed, Scopus, and Web of Science. Filter for peer-reviewed studies (2000–2025) .
  • Critical Appraisal: Assess studies for conflicts of interest (e.g., industry-funded antibody validations) and replicability (≥3 independent validations for novel findings) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.